molecular formula C6H11NO3 B157579 Methyl morpholine-2-carboxylate CAS No. 135782-19-3

Methyl morpholine-2-carboxylate

Cat. No.: B157579
CAS No.: 135782-19-3
M. Wt: 145.16 g/mol
InChI Key: RTITWBGWTASYEG-UHFFFAOYSA-N
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Description

Methyl morpholine-2-carboxylate is a heterocyclic organic compound that features a morpholine ring substituted with a carboxylate group at the second position and a methyl group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl morpholine-2-carboxylate typically involves the cyclization of amino alcohols with carboxylic acid derivatives. One common method is the reaction of 2-aminoethanol with methyl chloroformate under basic conditions to form the morpholine ring, followed by esterification to introduce the carboxylate group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the cyclization and esterification reactions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of methyl morpholine-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the specific target and the functional groups present on the molecule. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

    Morpholine: A simpler analog without the carboxylate group.

    N-Methylmorpholine: Similar structure but lacks the carboxylate group.

    Morpholine-4-carboxylate: Differently substituted morpholine derivative.

Uniqueness: Methyl morpholine-2-carboxylate is unique due to the presence of both a methyl group and a carboxylate group on the morpholine ring, which imparts distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its simpler analogs .

Properties

IUPAC Name

methyl morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTITWBGWTASYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929148
Record name Methyl morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135782-19-3
Record name Methyl morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-morpholinecarboxylate hydrochloride
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